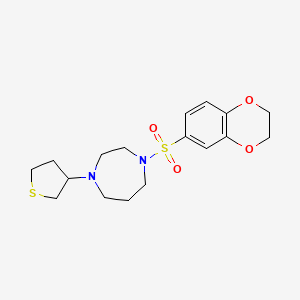
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H24N2O4S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and research findings, emphasizing its pharmacological properties and therapeutic potential.
The compound's chemical formula is C13H18N2O4S with a molecular weight of approximately 298.36 g/mol. It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.
Antidiabetic Activity
Recent studies have focused on the synthesis of derivatives of this compound to evaluate their anti-diabetic potential. For instance, a series of new compounds were synthesized and tested for α-glucosidase inhibitory activity. The results indicated that several derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting potential therapeutic applications in managing type 2 diabetes .
Antioxidant Properties
Another study evaluated the antioxidant capabilities of related benzodioxine derivatives. Compounds were tested for their ability to inhibit human low-density lipoprotein (LDL) peroxidation. Some derivatives demonstrated significantly higher activity than the standard probucol, highlighting their potential as antioxidants .
Antimicrobial Activity
Compounds derived from the benzodioxine structure have shown promising antimicrobial properties. Research indicates that modifications in the benzodioxine skeleton can enhance their effectiveness against various bacterial strains . This suggests that this compound could be further explored for its antimicrobial potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been studied extensively. The presence of the sulfonamide group and modifications on the benzodioxine ring are critical for enhancing biological activity. For example, substituents at specific positions on the benzodioxine ring have been linked to increased inhibition of enzymatic activities relevant to various diseases .
Case Studies
Several case studies have documented the effects of similar compounds in vivo:
- Hypolipidemic Activity : In animal models, certain derivatives exhibited significant reductions in lipid levels, indicating a potential role in managing hyperlipidemia .
- Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective benefits, particularly in models of oxidative stress .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNQHTNMELAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














